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Compound of Interest

2-((2-
Compound Name:
Cyclohexylethyl)amino)adenosine

Cat. No.: B054824

A detailed examination of two adenosine receptor agonists, 2-((2-
Cyclohexylethyl)amino)adenosine and N6-Cyclopentyladenosine (CPA), reveals distinct
pharmacological profiles, highlighting their differential selectivity for adenosine receptor
subtypes. This guide provides a comparative analysis of their performance, supported by
available experimental data, to aid researchers in selecting the appropriate tool for their
studies.

This comparison guide is tailored for researchers, scientists, and drug development
professionals, offering an objective look at the performance of 2-((2-
Cyclohexylethyl)amino)adenosine, also known as CGS 22492, and the widely used
adenosine Al receptor agonist, CPA. The analysis focuses on their receptor binding affinities
and functional effects, underpinned by a review of existing experimental data.

At a Glance: Key Differences
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2-((2-
Feature Cyclohexylethyl)amino)ad
enosine (CGS 22492)

CPA (N6-
Cyclopentyladenosine)

Primary Target Adenosine A2A Receptor Adenosine Al Receptor
L ) Highly selective for Al over
Receptor Selectivity Selective for A2A over Al
A2A and A3
) o ) Inhibition of adenylyl cyclase
Functional Effect Vasodilation (A2A-mediated)

(Al-mediated)

Quantitative Data Summary

The following table summarizes the available quantitative data for both compounds. It is
important to note that a direct, head-to-head comparative study providing binding affinities (Ki
values) for both compounds across all adenosine receptor subtypes under identical
experimental conditions is not readily available in the public domain. The data presented here
is compiled from various sources and should be interpreted with this limitation in mind.
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Functional Potency

Compound Receptor Subtype Binding Affinity (Ki
s > o < YK)  ecsoncso)

2-((2- 11.27 uM
Cyclohexylethyl)amino Vasodilation in

Y yiethy) Human A2A - (
)adenosine (CGS human coronary
22492) artery)[1]
Human Al
Human A2B
Human A3
CPA (N6-
Cyclopentyladenosine Human Al 2.3 nM[2]

)

2.2 UM (Stimulation of

adenylyl cyclase in

Human A2A 790 nM[2]
human platelet
membranes)
Human A3 43 nM[2]
Human A2B - 18.6 uM

Data for CGS 22492 binding affinity is not available in the provided search results. The EC50
value reflects its functional effect in a specific assay. CPA data is derived from studies on
human receptors.[2]

Mechanism of Action and Signaling Pathways

The distinct pharmacological effects of 2-((2-Cyclohexylethyl)amino)adenosine and CPA
stem from their preferential activation of different adenosine receptor subtypes, which in turn
trigger opposing intracellular signaling cascades.

CPA, as a potent and selective A1 adenosine receptor agonist, primarily activates the Gi/o
family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a
decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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